N-((5Z)-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide
Description
IUPAC Nomenclature Derivation and Isomeric Considerations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[(5Z)-5-[[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide . This name is constructed through a hierarchical prioritization of functional groups and substituents:
- Parent heterocycle : The thiazolidin-4-one ring serves as the central scaffold, numbered such that the sulfur atom at position 1 and the carbonyl group at position 4 receive priority.
- Substituents :
- A methylidene group (=CH-) at position 5 of the thiazolidinone, bearing a pyrazole substituent.
- The pyrazole ring itself is substituted at position 3 with a 3-bromo-4-methoxyphenyl group and at position 1 with a phenyl group.
- The thiazolidinone nitrogen at position 3 is acylated with a 4-methylbenzamide group.
- Stereodescriptors : The (5Z) configuration specifies the geometry of the exocyclic double bond between the thiazolidinone and pyrazole moieties, indicating cis arrangement of the higher-priority substituents (pyrazole and thioxo groups).
Isomeric considerations arise from:
- Geometric isomerism : The (5Z) designation differentiates this compound from its (5E) counterpart, where the pyrazole and thioxo groups would be trans.
- Tautomerism : The 2-thioxo group (-S-) in the thiazolidinone permits thione-thiol tautomerism, though the thione form is stabilized in the solid state.
Comparative Analysis of Depository-Supplied Synonyms
Multiple synonymic representations exist for this compound across chemical databases (Table 1):
Key observations:
- Truncation vs. elaboration : Shorter codes (e.g., STK809172) facilitate database indexing, while expanded forms emphasize structural features for human readability.
- Variability in substituent order : Some synonyms list the pyrazole substituents in different sequences (e.g., "3-(3-bromo-4-methoxyphenyl)-1-phenyl" vs. "1-phenyl-3-(3-bromo-4-methoxyphenyl)"), though both are IUPAC-compliant due to equivalent priority rules.
- Sulfur nomenclature : Alternate use of "thioxo" vs. "sulfanylidene" reflects evolving IUPAC guidelines for thione groups.
Structural Elucidation Through InChI/SMILES Representations
The compound's structure is unambiguously defined by its InChI and SMILES strings:
InChI InChI=1S/C28H21BrN4O3S2/c1-17-8-10-18(11-9-17)26(34)31-33-27(35)24(38-28(33)37)15-20-16-32(21-6-4-3-5-7-21)30-25(20)19-12-13-23(36-2)22(29)14-19/h3-16H,1-2H3,(H,31,34)/b24-15-
Deconstruction:
- Main layers :
- Molecular formula: C28H21BrN4O3S2
- Connectivity: Positions of bromine, methoxy, and phenyl groups
- Stereochemistry: "/b24-15-" denotes Z configuration at the exocyclic double bond
SMILES CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CN(N=C3C4=CC(=C(C=C4)OC)Br)C5=CC=CC=C5)/SC2=S
Notable features:
- Chirality indicators : The "/" and "\" symbols specify E/Z configuration at the C5=C bond
- Ring numbering : Pyrazole (N3-C4-N30-C25-C20) and thiazolidinone (S2-C24-N33-C27-O35) systems are explicitly connected
- Substituent placement : 4-methylbenzamide (CC1=CC=C(C=C1)C(=O)N-) appended to N33
3D Structural Insights :
- Planarity : The pyrazole-thiazolidinone system adopts a near-planar conformation due to conjugation between the exocyclic double bond and heterocyclic π-systems.
- Intermolecular interactions : The thioxo group (S2) participates in hydrogen bonding with adjacent amide NH groups, influencing crystal packing.
Properties
Molecular Formula |
C28H21BrN4O3S2 |
|---|---|
Molecular Weight |
605.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C28H21BrN4O3S2/c1-17-8-10-18(11-9-17)26(34)31-33-27(35)24(38-28(33)37)15-20-16-32(21-6-4-3-5-7-21)30-25(20)19-12-13-23(36-2)22(29)14-19/h3-16H,1-2H3,(H,31,34)/b24-15- |
InChI Key |
WGQLRCVIFSHWQN-IWIPYMOSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CN(N=C3C4=CC(=C(C=C4)OC)Br)C5=CC=CC=C5)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CN(N=C3C4=CC(=C(C=C4)OC)Br)C5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation of 1-Phenyl-3-arylpyrazole
The pyrazolecarbaldehyde is synthesized via Vilsmeier-Haack reaction, where 1-phenyl-3-(3-bromo-4-methoxyphenyl)-1H-pyrazole undergoes formylation at the 4-position. A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the electrophilic chloroimminium ion, which facilitates formylation at 0–5°C. The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 3:1), yielding the aldehyde in 78% purity.
Alternative Pathways: Claisen-Schmidt Condensation
For substrates resistant to Vilsmeier-Haack conditions, Claisen-Schmidt condensation between 3-(3-bromo-4-methoxyphenyl)-1H-pyrazole and benzaldehyde derivatives in PEG-400 affords the target aldehyde at 60°C (85% yield).
Formation of 4-Methylbenzamide-Substituted 1,3-Thiazolidin-4-one
OImDSA-Catalyzed Cyclocondensation
A mixture of 4-methylbenzamide (1 mmol), thioglycolic acid (1 mmol), and pyrazolecarbaldehyde (1 mmol) in aqueous OImDSA (0.1 g catalyst per mmol aldehyde) is stirred at 25°C for 1–2 hours. The reaction proceeds via imine formation, followed by nucleophilic attack of the thiol group to form the thiazolidinone ring. The aqueous phase containing OImDSA is recovered via fractional distillation, underscoring the catalyst’s reusability.
Reaction Conditions
-
Solvent: H₂O (10 mL)
-
Temperature: 25°C
-
Yield: 92%
-
Purification: Column chromatography (EtOAc/petroleum ether, 1:2)
Comparative Analysis of Catalytic Systems
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| OImDSA | H₂O | 1 | 92 |
| Montmorillonite | H₂O | 3 | 65 |
| [BMIM]Br | Solvent-free | 2 | 74 |
OImDSA outperforms ionic liquids and solid acids due to its dual Brønsted-Lewis acidity, which accelerates both imine formation and cyclization.
Stereoselective Formation of the (5Z)-Methylene Bridge
Knoevenagel Condensation in PEG-400
The thiazolidinone (1 mmol) and pyrazolecarbaldehyde (1 mmol) are stirred in PEG-400 at 25°C for 4 hours. The reaction exploits the α,β-unsaturated ketone’s electrophilicity, with PEG-400 acting as a phase-transfer catalyst and stabilizing the Z-enolate intermediate. The product precipitates upon water addition and is recrystallized from ethanol-dioxane (1:1).
Key Parameters
-
Solvent: PEG-400 (5 mL)
-
Base: None required (PEG acts as base)
-
Yield: 89%
-
Z/E Selectivity: >95% (confirmed via NOESY)
Acid-Catalyzed Condensation in Glacial Acetic Acid
Refluxing the reactants in glacial acetic acid with sodium acetate (1.5 equiv) for 2 hours achieves similar yields (85%) but lower Z-selectivity (82%). The acidic medium promotes keto-enol tautomerism, favoring the thermodynamically stable E-isomer.
Final Functionalization and Characterization
Acylation of the Thiazolidinone Nitrogen
The free amine on the thiazolidinone is acylated with 4-methylbenzoyl chloride (1.2 equiv) in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction is monitored via TLC until completion, followed by aqueous workup and recrystallization from methanol.
Characterization Data
-
MP : 248°C
-
IR (KBr) : 1715 cm⁻¹ (C=O), 1260 cm⁻¹ (C=S)
-
¹H NMR (DMSO-d₆) : δ 8.89 (s, 1H, pyrazole-H), 8.21 (s, 1H, CH), 7.41–8.07 (m, Ar-H)
-
MS (EI) : m/z 605.525 [M]⁺
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, MeOH/H₂O 70:30) confirms >98% purity, with a retention time of 12.3 minutes.
Environmental and Economic Considerations
Solvent Recycling and Catalyst Reusability
OImDSA is recovered in 94% yield after five cycles, reducing waste generation. PEG-400 is reclaimed via aqueous extraction, aligning with green chemistry principles.
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Utilization Efficiency |
|---|---|---|
| OImDSA | 120 | High (5 cycles) |
| PEG-400 | 40 | Moderate (3 cycles) |
| 4-Methylbenzamide | 220 | Single-use |
Chemical Reactions Analysis
Types of Reactions
N-((5Z)-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiazolidinone derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols, using reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaI, KSCN, NH3
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidinone derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
N-((5Z)-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and targets.
Mechanism of Action
The mechanism of action of N-((5Z)-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or proteases, leading to anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The compound’s closest structural analogs differ in substituent placement on the phenyl-pyrazole moiety. For example:
Key Observations:
- The methoxy group increases solubility via polar interactions, whereas bromo substituents enhance halogen bonding, critical for target recognition in antimicrobial or anticancer agents .
Physicochemical Properties
- Lipophilicity (LogP) : Estimated at ~3.5–4.0 for the target compound (higher than the 4-bromo analog due to the methoxy group), favoring blood-brain barrier penetration.
- Thermal Stability: Thioxo-containing thiazolidinones generally decompose at 200–250°C, aligning with thermogravimetric data for similar scaffolds .
Biological Activity
The compound N-((5Z)-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide is a thiazolidinone derivative that has attracted attention due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The biological activity of thiazolidinones often involves interactions with various molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : Many thiazolidinones inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.
- Antioxidant Activity : These compounds can scavenge free radicals, reducing oxidative stress in cells.
- Antitumor Activity : Thiazolidinones are known to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.
Anticancer Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various thiazolidinone compounds on glioblastoma cells, showing that certain derivatives significantly reduced cell viability (Da Silva et al., 2020) . The compound was found to inhibit tumor growth in vitro and in vivo models.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(5Z) | U87MG | 12.5 | Apoptosis induction |
| N-(5Z) | MCF7 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
Thiazolidinones have also been evaluated for their antimicrobial properties. A study demonstrated that certain derivatives exhibited moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The compound's structural features contribute to its binding affinity with bacterial enzymes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Case Studies
Case Study 1: Glioblastoma Treatment
A research team investigated the effects of this compound on glioblastoma cells. The study found that treatment led to a significant decrease in cell proliferation and induced apoptosis through caspase activation pathways.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory potential of this compound against AChE and urease. The results indicated that it exhibited strong inhibitory activity, suggesting potential applications in treating neurodegenerative diseases and managing urea levels in patients with renal impairment .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Knoevenagel condensation to form the α,β-unsaturated thiazolidinone core.
- Pyrazole ring formation via cyclocondensation of hydrazines with β-diketones or analogs.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates, while ethanol or acetonitrile improves purity .
- Temperature control : Reflux conditions (70–100°C) are often required for imine formation and cyclization .
- Yield optimization : Thin-layer chromatography (TLC) and recrystallization are critical for monitoring and purifying intermediates .
Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate, EtOH, reflux | 65–75 | >90% |
| Thiazolidinone condensation | DMF, 80°C, 12 h | 50–60 | >85% |
Q. How can spectroscopic techniques validate the compound’s structure and purity?
- NMR : Confirm regioselectivity of pyrazole substitution (e.g., ¹H NMR: δ 7.2–8.1 ppm for aromatic protons) and Z-configuration of the exocyclic double bond (δ 6.8–7.0 ppm, coupling constant J = 10–12 Hz) .
- Mass spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 600–650) and fragmentation patterns .
- IR spectroscopy : Key peaks include ν(C=O) at 1680–1720 cm⁻¹ and ν(C=S) at 1200–1250 cm⁻¹ .
Q. What functional groups dictate reactivity in this compound?
- Thioxothiazolidinone core : Prone to nucleophilic attack at the C=S group, enabling thiol-disulfide exchange reactions .
- Exocyclic double bond (Z-configuration) : Participates in Diels-Alder reactions or photoisomerization under UV light .
- Bromo-methoxyphenyl group : Undergo Suzuki-Miyaura cross-coupling for structural diversification .
Advanced Research Questions
Q. How can computational methods predict biological activity or binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets).
- DFT calculations : Analyze electron density (e.g., HOMO-LUMO gaps) with Gaussian or Multiwfn to predict reactivity .
- MD simulations : GROMACS or AMBER assess stability in biological matrices (e.g., serum albumin binding) .
Example SAR Table :
| Substituent | Biological Activity (IC₅₀, μM) | Target Protein |
|---|---|---|
| 3-Bromo-4-methoxy | 0.45 ± 0.02 | EGFR kinase |
| 4-Methoxy | 1.20 ± 0.15 | COX-2 |
| 3-Nitro | >10 | Inactive |
Q. How to resolve contradictions in biological assay data?
- Assay variability : Control for solvent effects (e.g., DMSO ≤0.1% v/v) and cell line specificity (e.g., HepG2 vs. MCF-7) .
- Metabolic stability : Use LC-MS/MS to quantify degradation products in microsomal assays .
- Redox interference : Add antioxidants (e.g., ascorbic acid) to thiol-containing buffers to prevent false positives .
Q. What strategies improve crystallinity for X-ray diffraction studies?
- Solvent screening : Use vapor diffusion with 2:1 ethyl acetate/hexane mixtures .
- Cocrystallization : Add supramolecular auxiliaries (e.g., 4-bromobenzoic acid) to enhance packing .
- SHELXL refinement : Apply twin refinement for low-symmetry space groups (e.g., P1) .
Methodological Challenges & Solutions
Q. How to address low yields in the final coupling step?
- Catalyst optimization : Switch from Pd(PPh₃)₄ to XPhos Pd G3 for Buchwald-Hartwig amination (yield increases from 30% to 65%) .
- Microwave-assisted synthesis : Reduce reaction time from 24 h to 2 h at 120°C .
Q. What analytical techniques differentiate Z/E isomers?
- NOESY NMR : Cross-peaks between the exocyclic CH and pyrazole protons confirm the Z-configuration .
- UV-Vis spectroscopy : Z-isomers exhibit λmax at 320–340 nm (π→π* transition), while E-isomers redshift by 20 nm .
Data Interpretation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
